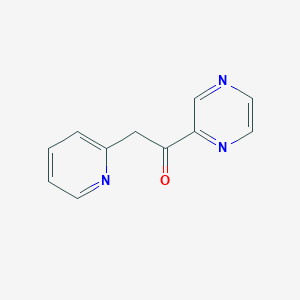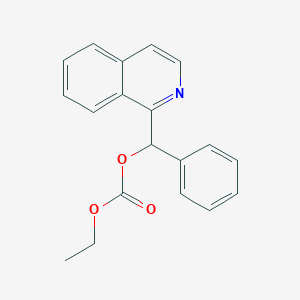
5-Methyl-2,3-diphenyl-4-(phenylsulfonyl)-2,3-dihydroisoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-2,3-diphenyl-4-(phenylsulfonyl)-2,3-dihydroisoxazole is a chemical compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by its unique structure, which includes a methyl group, two phenyl groups, and a phenylsulfonyl group attached to the isoxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2,3-diphenyl-4-(phenylsulfonyl)-2,3-dihydroisoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-diphenyl-2,3-dihydroisoxazole with a sulfonyl chloride in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl-2,3-diphenyl-4-(phenylsulfonyl)-2,3-dihydroisoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The phenylsulfonyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could result in the removal of the sulfonyl group.
Wissenschaftliche Forschungsanwendungen
5-Methyl-2,3-diphenyl-4-(phenylsulfonyl)-2,3-dihydroisoxazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies in drug development and biochemical research.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: Its unique chemical properties may find applications in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism of action of 5-Methyl-2,3-diphenyl-4-(phenylsulfonyl)-2,3-dihydroisoxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Diphenyl-2,3-dihydroisoxazole: Lacks the methyl and phenylsulfonyl groups.
5-Methyl-2,3-diphenylisoxazole: Lacks the phenylsulfonyl group.
4-Phenylsulfonyl-2,3-dihydroisoxazole: Lacks the methyl and one phenyl group.
Uniqueness
5-Methyl-2,3-diphenyl-4-(phenylsulfonyl)-2,3-dihydroisoxazole is unique due to the presence of both the phenylsulfonyl and methyl groups, which can significantly influence its chemical reactivity and potential applications. The combination of these groups with the isoxazole ring provides a distinct set of properties that can be leveraged in various scientific and industrial contexts.
Eigenschaften
CAS-Nummer |
107081-84-5 |
|---|---|
Molekularformel |
C22H19NO3S |
Molekulargewicht |
377.5 g/mol |
IUPAC-Name |
4-(benzenesulfonyl)-5-methyl-2,3-diphenyl-3H-1,2-oxazole |
InChI |
InChI=1S/C22H19NO3S/c1-17-22(27(24,25)20-15-9-4-10-16-20)21(18-11-5-2-6-12-18)23(26-17)19-13-7-3-8-14-19/h2-16,21H,1H3 |
InChI-Schlüssel |
MEEMTRUMWSLODZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(N(O1)C2=CC=CC=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Amino-2-{[2-(propylamino)pyrimidin-5-yl]amino}pyrimidin-4(3H)-one](/img/structure/B12911564.png)


![1,3-Dimethyl-6-(pyrrolidin-1-yl)cyclohepta[c]pyrrole](/img/structure/B12911579.png)







![3-(Hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL)propanenitrile](/img/structure/B12911634.png)
